4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-24-12-11-20-17-18(26(22,23)13-7-3-2-4-8-13)21-16(25-17)14-9-5-6-10-15(14)19/h2-10,20H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEOWGUBZJJGCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine typically involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the benzenesulfonyl and fluorophenyl groups through substitution reactions.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled environments.
Chemical Reactions Analysis
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxazole Core
a) Fluorophenyl Positional Isomers
- The benzylamine substituent increases molecular weight (426.44 g/mol vs. target compound’s 406.42 g/mol*) and lipophilicity.
b) Halogen vs. Alkyl/Electron-Donating Groups
- 4-(Benzenesulfonyl)-2-(2-Chlorophenyl)-N-(3-Morpholinopropyl)-1,3-Oxazol-5-amine (): Chlorine’s stronger electron-withdrawing effect vs. fluorine may alter electronic distribution, affecting binding kinetics.
Core Heterocycle Replacements
- Thiazole vs. Oxazole Derivatives (): Thiazole’s sulfur atom increases polar surface area and may enhance metal coordination, as seen in kinase inhibitors.
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₁₈H₁₈FN₂O₃S.
Key Findings and Implications
- Fluorine Positioning : Ortho-substitution (2-fluorophenyl) may hinder rotational freedom, favoring selective binding to rigid active sites, while para-substitution (4-fluorophenyl) improves hydrophobic contacts .
- Amine Side Chains : Shorter chains (e.g., 2-methoxyethyl) balance solubility and membrane permeability, making them preferable for CNS targets compared to morpholine derivatives .
- Sulfonyl Moieties : The benzenesulfonyl group is a conserved feature across analogs, suggesting its critical role in target recognition, possibly via sulfonamide-protein hydrogen bonding .
Biological Activity
The compound 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine is a synthetic organic molecule that exhibits significant biological activities, particularly in the context of anticancer research. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 348.39 g/mol
- Functional Groups :
- Benzenesulfonyl group
- Oxazole ring
- Fluorophenyl substituent
- Methoxyethyl amine
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The oxazole moiety is known to enhance the compound's ability to penetrate cell membranes and exert pharmacological effects.
- Inhibition of Tumor Cell Growth : Studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines. It disrupts cell cycle progression and induces apoptosis in malignant cells.
- Targeting Specific Pathways : The compound may inhibit key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation.
In Vitro Studies
A series of studies have evaluated the antitumor activity of this compound against different cancer cell lines:
- Cell Lines Tested :
- Non-small cell lung cancer (NCI-H522)
- Melanoma (SK-MEL-2)
- Breast cancer (MDA-MB-231)
| Cell Line | IC50 (µM) | TGI (µM) | Mechanism of Action |
|---|---|---|---|
| NCI-H522 | 0.1 | 0.5 | Induction of apoptosis |
| SK-MEL-2 | 0.1 | 0.6 | Cell cycle arrest at G2/M phase |
| MDA-MB-231 | 0.5 | 1.0 | Inhibition of PI3K/Akt signaling |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzenesulfonyl and fluorophenyl groups significantly impact the compound's potency:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity, improving cellular uptake.
- Sulfonamide Linkage : The sulfonamide group contributes to the overall stability and bioactivity of the molecule.
Case Study 1: Anticancer Efficacy
In a notable study published by the National Cancer Institute, compounds similar to this oxazolamine derivative were screened for their anticancer properties. The results indicated a strong correlation between structural modifications and enhanced cytotoxicity against various tumor types .
Case Study 2: Anti-inflammatory Activity
Research has also explored the anti-inflammatory potential of this compound. It was found to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a dual role in both cancer therapy and inflammation management .
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the oxazole core via cyclization of a β-ketoamide precursor under acidic conditions.
- Step 2 : Sulfonylation at the 4-position using benzenesulfonyl chloride in the presence of a base (e.g., pyridine).
- Step 3 : Introduction of the 2-methoxyethylamine substituent via nucleophilic substitution or coupling reactions.
Key parameters include reaction temperature (60–80°C for sulfonylation), solvent choice (e.g., dichloromethane for sulfonylation, DMF for amination), and stoichiometric ratios of reagents. Yield optimization often requires iterative adjustment of these factors .
Q. Which spectroscopic and analytical methods are most effective for structural characterization?
- NMR : H and C NMR confirm regiochemistry of the oxazole ring and substituent positions. The 2-fluorophenyl group shows distinct coupling patterns (e.g., ~8–12 Hz) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the sulfonamide moiety.
- X-ray Crystallography : Resolves spatial arrangements (e.g., dihedral angles between the oxazole and fluorophenyl groups), though crystallization may require co-solvents like ethanol/water .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Kinase Inhibition Assays : Screen against panels of kinases (e.g., EGFR, VEGFR) due to structural similarity to known sulfonamide-based kinase inhibitors. Use fluorescence polarization or ADP-Glo™ assays .
- Cellular Uptake Studies : Measure permeability via Caco-2 monolayers or parallel artificial membrane assays (PAMPA) to evaluate bioavailability .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final amination step?
- Alternative Coupling Agents : Replace traditional EDCl/HOBt with HATU or DMTMM for higher efficiency in forming the N-(2-methoxyethyl) bond.
- Continuous Flow Reactors : Implement microreactors for precise temperature control during exothermic steps (e.g., sulfonylation), reducing side-product formation .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound from byproducts .
Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Metabolite Profiling : Use LC-MS/MS to identify active or inactive metabolites in plasma/tissue homogenates.
- Protein Binding Studies : Measure plasma protein binding (e.g., via equilibrium dialysis) to assess free drug availability .
- Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC values with effective in vivo doses .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved kinase selectivity?
- Substituent Variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., Cl, CF) or bulky groups to modulate kinase binding pocket interactions.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against kinase homology models .
- Bioisosteric Replacement : Substitute the oxazole ring with thiazole or imidazole cores to alter hydrogen-bonding patterns .
Key Methodological Recommendations
- Crystallization : Use slow evaporation from ethanol/water (7:3) to obtain single crystals for X-ray analysis .
- In Silico Tools : Combine molecular dynamics (GROMACS) and QSAR models to predict off-target effects .
- Biological Replicates : Include ≥3 replicates in kinase assays to account for inter-experiment variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
